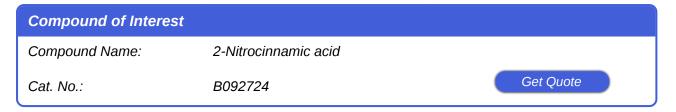


A Comprehensive Technical Guide to the Physicochemical Properties of 2-Nitrocinnamic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamic acid, a derivative of cinnamic acid, is a key intermediate in various synthetic pathways, including the production of pharmaceuticals and dyes.[1] Its chemical structure, featuring a nitro group at the ortho position of the phenyl ring, an α,β -unsaturated carboxylic acid moiety, imparts a unique combination of chemical reactivity and physical characteristics. Understanding the physicochemical properties of **2-Nitrocinnamic acid** is paramount for its effective utilization in research and development, particularly in drug design and materials science where its photochemical reactivity is of interest.[2][3] This guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical diagrams of key synthetic pathways.

Physicochemical Properties

The key physicochemical properties of **2-Nitrocinnamic acid** are summarized in the table below, providing a comprehensive overview for easy reference and comparison.



| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C ₉ H ₇ NO ₄ | [4][5] |
| Molecular Weight | 193.16 g/mol | [6][7] |
| CAS Number | 612-41-9 | [1][6] |
| Appearance | Light yellow to yellow crystalline powder or needles | [1][6] |
| Melting Point | 243-245 °C | [4][6][8] |
| Boiling Point | 329.36 °C (rough estimate) | [4][6] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and DMSO.[1] | [1] |
| рКа | 4.15 (at 25 °C) | [6] |
| Vapor Pressure | 1.47E-06 mmHg at 25°C | [4] |
| Refractive Index | 1.5200 (estimate) | [4][6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **2-Nitrocinnamic acid** are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and research needs.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of **2-Nitrocinnamic acid**.

- 2-Nitrocinnamic acid sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp)



Mortar and pestle

Procedure:

- A small amount of dry 2-Nitrocinnamic acid is finely powdered using a mortar and pestle.[8]
- The open end of a capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- The packed capillary tube is placed in the heating block of the melting point apparatus.
- The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 243 °C).
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has melted is recorded as the end of the melting range.[9]
- For accuracy, the determination should be repeated at least twice, and the average value reported.

Solubility Determination (Shake-Flask Method)

Objective: To determine the qualitative and quantitative solubility of **2-Nitrocinnamic acid** in various solvents.

- 2-Nitrocinnamic acid
- Selected solvents (e.g., water, ethanol, acetone, diethyl ether)
- Small test tubes or vials with caps
- Vortex mixer or shaker bath



- Analytical balance
- UV-Vis Spectrophotometer (for quantitative analysis)

Procedure for Qualitative Solubility:

- Approximately 25 mg of 2-Nitrocinnamic acid is placed into a small test tube.
- 0.75 mL of the selected solvent is added in small portions.
- After each addition, the test tube is vigorously shaken.
- The sample is classified as "soluble," "sparingly soluble," or "insoluble" based on visual observation.

Procedure for Quantitative Solubility (using UV-Vis Spectrophotometry):

- An excess amount of 2-Nitrocinnamic acid is added to a known volume of the solvent in a sealed flask.
- The flask is agitated in a constant temperature shaker bath for 24 hours to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- A known volume of the clear filtrate is diluted with the same solvent to a concentration that falls within the linear range of a previously constructed calibration curve.
- The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for 2-Nitrocinnamic acid.[10]
- The concentration, and thus the solubility, is calculated from the calibration curve.

pKa Determination (Spectrophotometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **2-Nitrocinnamic acid**.



- 2-Nitrocinnamic acid
- UV-Vis Spectrophotometer
- pH meter
- Standardized solutions of HCl and NaOH (e.g., 0.1 M)
- Volumetric flasks and pipettes
- Buffer solutions for pH meter calibration

Procedure:

- A stock solution of 2-Nitrocinnamic acid is prepared in a suitable solvent mixture (e.g., acetonitrile-water) to ensure solubility across the desired pH range.[11]
- A series of solutions are prepared by adding varying amounts of standardized HCl and NaOH to aliquots of the stock solution to create a range of pH values.
- The pH of each solution is accurately measured using a calibrated pH meter.
- The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
- The wavelength of maximum absorbance difference between the protonated and deprotonated forms of 2-Nitrocinnamic acid is identified.
- A plot of absorbance at this wavelength versus pH will yield a sigmoidal curve.
- The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[12]

Spectroscopic Analysis

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.



- 2-Nitrocinnamic acid
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tubes
- NMR spectrometer

Procedure:

- A small amount of 2-Nitrocinnamic acid (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[13]
- The NMR tube is placed in the NMR spectrometer.
- For ¹H NMR, the spectrum is acquired using standard parameters. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) to obtain the final NMR data.[14]

4.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Nitrocinnamic acid**.

- 2-Nitrocinnamic acid
- Potassium bromide (KBr), spectroscopic grade
- Mortar and pestle



- Pellet press
- FT-IR spectrometer

Procedure (KBr Pellet Method):

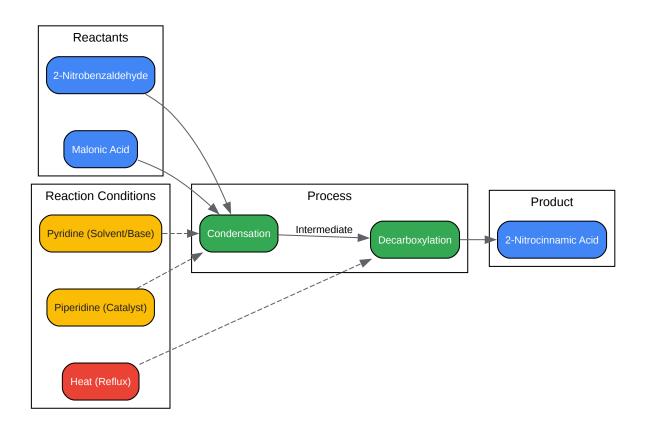
- A small amount of 2-Nitrocinnamic acid (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder in a mortar.
- The mixture is ground thoroughly with a pestle to a fine, homogeneous powder.[15]
- A portion of the powdered mixture is placed in a pellet press die.
- Pressure is applied to form a thin, transparent or translucent pellet.
- The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
- The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[15]
- The characteristic absorption bands are analyzed to identify functional groups such as O-H
 (carboxylic acid), C=O (carbonyl), NO₂ (nitro group), C=C (alkene), and aromatic C-H bonds.
 [2]

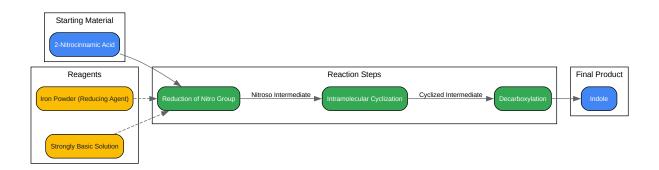
Key Synthetic Pathways Knoevenagel-Doebner Condensation for the Synthesis

of 2-Nitrocinnamic Acid

The Knoevenagel-Doebner condensation is a common and efficient method for the synthesis of **2-Nitrocinnamic acid**.[7] The reaction involves the condensation of 2-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.[13]









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